
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
説明
“tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate” is a derivative of indole . Indole derivatives are known for their diverse biological activities and are found in many synthetic drug molecules . They have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
科学的研究の応用
Synthesis and Reactivity
Tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate is utilized in the synthesis of various organic compounds. Mayer et al. (2002) explored its application in the Hemetsberger reaction, leading to the creation of a range of ethyl 2,3,4,6-tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives, which are important for the synthesis of tetracyclic compounds (Mayer, Mérour, Joseph, & Guillaumet, 2002). Additionally, a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles, including indoles, demonstrates the wide applicability of compounds related to this compound in organic synthesis (Umehara, Ueda, & Tokuyama, 2016).
Catalytic Applications
This compound also finds use in catalytic applications. Shen et al. (2012) reported its use in the chemoselective aerobic oxidation of allylic and benzylic alcohols, leading to the formation of α,β-unsaturated carbonyl compounds, showcasing its potential in oxidation reactions (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
Structural Analysis
The structural aspects of similar compounds are also studied extensively. For instance, Iijima and Irikawa (1996) focused on the crystal structure of a related compound, providing insights into molecular configurations relevant to the this compound structure (Iijima & Irikawa, 1996).
Advanced Synthesis Techniques
Zhang and Larock (2003) explored palladium-catalyzed intramolecular iminoannulation, leading to the creation of various gamma-carboline derivatives, demonstrating the compound's utility in complex organic synthesis (Zhang & Larock, 2003).
将来の方向性
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis, reactivity, and applications of these compounds have been a topic of interest in recent years . Therefore, “tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate” and similar compounds may have promising future directions in the field of medicinal chemistry.
作用機序
- The primary target of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate is likely a specific receptor or enzyme within cells. Unfortunately, specific information about its exact target remains limited in the available literature .
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of this compound to the active site of an enzyme can prevent substrate binding, thereby inhibiting the enzyme’s activity . This inhibition can result in the disruption of metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . The compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic processes. For example, indole derivatives can modulate the activity of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters, influencing their intracellular concentration and biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the mitochondria, where they can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
tert-butyl 4-oxo-6,7-dihydro-5H-indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYXQDYFSBOZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701727 | |
| Record name | tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877170-76-8 | |
| Record name | tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)

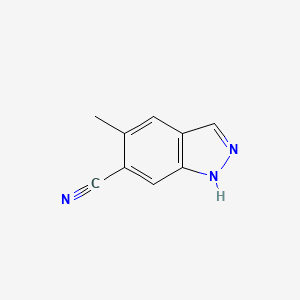
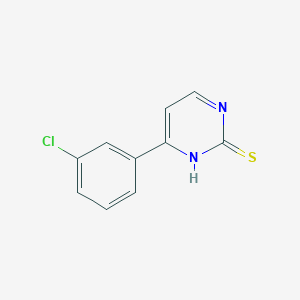




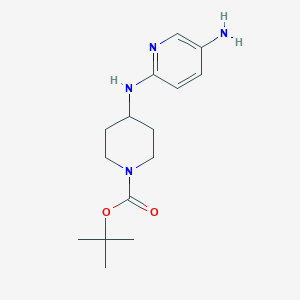
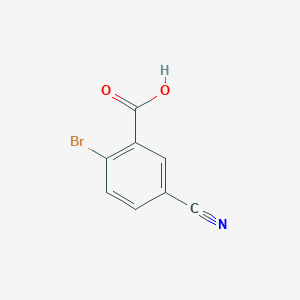
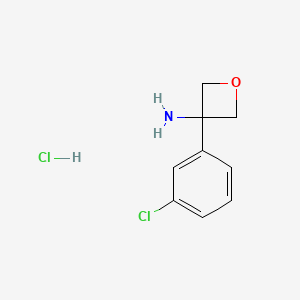
![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)

